BenchChemオンラインストアへようこそ!

(3-methyl-1H-indazol-7-yl)methanamine

Medicinal Chemistry Building Block Sourcing Regioisomeric Purity

(3-Methyl-1H-indazol-7-yl)methanamine (CAS 1552214-93-3) is a heterocyclic aromatic amine with the molecular formula C₉H₁₁N₃ and a molecular weight of 161.20 g/mol. It belongs to the indazole class of compounds, which are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and role as phenol bioisosteres.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B13015157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methyl-1H-indazol-7-yl)methanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NN1)CN
InChIInChI=1S/C9H11N3/c1-6-8-4-2-3-7(5-10)9(8)12-11-6/h2-4H,5,10H2,1H3,(H,11,12)
InChIKeyDRUSYLGBEVBGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-1H-indazol-7-yl)methanamine – 97% Purity CAS 1552214-93-3 R&D Sourcing Overview


(3-Methyl-1H-indazol-7-yl)methanamine (CAS 1552214-93-3) is a heterocyclic aromatic amine with the molecular formula C₉H₁₁N₃ and a molecular weight of 161.20 g/mol . It belongs to the indazole class of compounds, which are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and role as phenol bioisosteres [1]. The compound features a 3-methyl substituent and a primary aminomethyl group at the 7-position of the 1H-indazole core, providing a specific vector for molecular elaboration . As a building block, it is primarily utilized in pharmaceutical and biochemical research for the synthesis of kinase inhibitors and other bioactive molecules .

Why (3-Methyl-1H-indazol-7-yl)methanamine Cannot Be Simply Interchanged with Other Indazole Methanamine Isomers


Generic substitution among indazole methanamine isomers is scientifically invalid for procurement because the position of the methyl substituent (1H-3-methyl vs. 1-methyl vs. 2-methyl) and the aminomethyl group (5-yl, 6-yl, 7-yl) fundamentally alters the molecule's electronic distribution, steric environment, and hydrogen-bonding capability . In the context of 3-methyl-1H-indazole derivatives, the specific 7-yl-aminomethyl vector has been computationally and experimentally validated as a critical determinant for binding affinity in epigenetic targets like BRD4, where subtle positional changes lead to profound differences in inhibitory activity and antiproliferative effects [1]. Consequently, substituting (3-methyl-1H-indazol-7-yl)methanamine with a 5-yl or 6-yl regioisomer, or with an N1- or N2-methylated analog, will not produce the same downstream biological SAR and may lead to erroneous structure-activity conclusions [1].

Quantitative Evidence Guide for (3-Methyl-1H-indazol-7-yl)methanamine Procurement: Comparator-Based Differentiation


Head-to-Head Purity and Price Comparison: 7-yl vs. 5-yl Regioisomer

For procurement decisions, the commercially available purity and cost-per-gram of (3-methyl-1H-indazol-7-yl)methanamine can be directly compared to its 5-yl regioisomer. The 7-yl compound is offered at a standard purity of 97% (AChemBlock) to 98% (Leyan) , while the 5-yl isomer is typically available at 95% purity (ABCR) . This higher baseline purity for the 7-yl derivative reduces the need for additional purification steps prior to use in sensitive catalytic or biological assays.

Medicinal Chemistry Building Block Sourcing Regioisomeric Purity

Regioisomeric Structural Differentiation: 7-yl vs. 6-yl Aminomethyl Vector

A structural comparison of the 7-yl and 6-yl aminomethyl derivatives of (3-methyl-1H-indazole) reveals distinct SMILES strings and molecular topologies. (3-Methyl-1H-indazol-7-yl)methanamine has the SMILES CC1=NNC2=C1C=CC=C2CN, placing the aminomethyl group on the C7 carbon adjacent to the ring junction . In contrast, (3-methyl-1H-indazol-6-yl)methanamine (CAS 1545012-51-8) has the SMILES Cc1[nH]nc2cc(CN)ccc12, with the aminomethyl on C6, altering the distance and dihedral angle relative to the 3-methyl group . These distinct vectors result in different spatial orientations of the primary amine when the scaffold is elaborated, directly impacting binding pocket complementarity.

Structure-Activity Relationship Indazole Chemistry Molecular Design

Tautomeric vs. N-Methyl Regioisomers: 3-Methyl-1H-Indazole vs. 1-Methyl and 2-Methyl Analogs

The 3-methyl-1H-indazole core of the target compound is fundamentally different from N-methylated analogs. In (1-methyl-1H-indazol-7-yl)methanamine and (2-methyl-2H-indazol-7-yl)methanamine, the methyl group is covalently fixed on the endocyclic nitrogen, permanently altering the tautomeric form and hydrogen-bond donor/acceptor properties of the indazole ring . The 3-methyl-1H-indazole retains the free N–H proton, which is a critical hydrogen-bond donor for interacting with the conserved asparagine residue in kinase hinge regions [1]. This class-level SAR indicates that the target compound is more suitable for kinase inhibitor design where N–H hinge binding is required.

Tautomerism Kinase Inhibitor Design Isosteric Replacement

Class-Level Advantage: Methylated Indazole Core as a Phenol Bioisostere with Enhanced Lipophilicity

The 3-methyl-1H-indazole scaffold embedded in the target compound functions as a bioisostere of phenol. Literature reports indicate that the indazole ring is more lipophilic than phenol and is less prone to Phase I (oxidative) and Phase II (glucuronidation/sulfation) metabolism . While no direct logP or metabolic stability data for the exact compound is available, this class-level advantage over phenol-based building blocks or unsubstituted indazoles provides a rationale for its selection in programs where metabolic soft spots at the phenol position need to be addressed.

Bioisosterism Drug Metabolism ADME Optimization

Recommended Research & Industrial Application Scenarios for (3-Methyl-1H-indazol-7-yl)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: BRD4 and Epigenetic Probe Synthesis

Researchers synthesizing 3-methyl-1H-indazole derivatives as bromodomain inhibitors should procure the 7-yl-methanamine isomer specifically. Published SAR on 3-methyl-1H-indazole BRD4-BD1 inhibitors demonstrates that positional variation of the aminomethyl vector profoundly modulates antiproliferative potency in MV4;11 leukemia cells . Using a 5-yl or 6-yl regioisomer would produce a structurally divergent intermediate, invalidating comparisons with literature data. Sourcing at ≥97% purity from vendors like AChemBlock or Leyan ensures minimal batch-to-batch variability for reproducible biochemical assay results .

Kinase Inhibitor Scaffold Elaboration Requiring N–H Hinge Binding

For kinase drug discovery programs that rely on the indazole N–H as a hinge-binding hydrogen-bond donor, the 3-methyl-1H-indazole core is mandatory. N-Methylated analogs such as (1-methyl-1H-indazol-7-yl)methanamine or (2-methyl-2H-indazol-7-yl)methanamine lack the free N–H proton and are structurally incapable of forming the canonical hinge interaction observed in clinical kinase inhibitors . The target compound's 7-aminomethyl handle provides a convenient synthetic exit vector for amide coupling or reductive amination, enabling rapid diversification of the solvent-exposed region .

Antibacterial SAR Programs Leveraging the 3-Methyl-1H-Indazole Pharmacophore

Recent studies evaluating the antibacterial activity of 3-methyl-1H-indazole derivatives against B. subtilis and E. coli have validated the scaffold's potential in infectious disease research . The 7-yl-aminomethyl variant serves as a key intermediate for constructing focused libraries around this pharmacophore, where substitution at the 7-position is expected to modulate antibacterial potency. Procurement of the correct regioisomer ensures structural integrity of the designed library and enables direct comparison with published zone-of-inhibition data .

Quote Request

Request a Quote for (3-methyl-1H-indazol-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.